molecular formula C23H19N3O2 B2495810 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide CAS No. 1797859-09-6

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Cat. No.: B2495810
CAS No.: 1797859-09-6
M. Wt: 369.424
InChI Key: GGJRVCPPWSUOST-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide (CAS Number 1797859-09-6) is a synthetic small molecule featuring a quinoline core linked via a carboxamide bridge to a benzyl ether moiety . This specific molecular architecture places it within a class of compounds known for significant potential in pharmaceutical and biochemical research. Quinoline-carboxamide hybrids are extensively investigated for their diverse biological activities and their capacity to interact with multiple biological targets . The structural motif of an N-(quinolin-8-yl)carboxamide has been identified in compounds subjected to detailed computational studies, including density functional theory (DFT) calculations, molecular docking, and pharmacokinetic predictions, highlighting its relevance in modern rational drug design . These analyses provide insights into the compound's electronic properties, stability, and potential binding modes with enzymes or receptors. Furthermore, related quinoline derivatives have demonstrated potent inhibitory effects on various biological targets, including carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma, epilepsy, and cancer . Other quinoline carboxamides have been explored as negative allosteric modulators of metabotropic glutamate receptors (mGluR2), indicating potential applications in central nervous system (CNS) disorder research . This product is provided for research and development purposes only. It is not intended for use in diagnostic, therapeutic, or personal applications. Researchers are encouraged to utilize this high-purity compound to explore its specific mechanism of action, pharmacological properties, and potential research applications.

Properties

IUPAC Name

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJRVCPPWSUOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Functionalization at C-8 Position

The 8-carboxamide group is introduced via activation of the quinoline-8-carboxylic acid intermediate. In analogous syntheses, the acid is converted to an acid chloride using thionyl chloride (SOCl₂) and catalytic DMF, followed by amide coupling with amines . For example:

  • Acid Chloride Formation : Quinoline-8-carboxylic acid + SOCl₂, DMF, reflux → 8-carboxylic acid chloride .

  • Amide Coupling : Acid chloride + 3-(pyridin-2-yloxy)benzylamine, base (e.g., Et₃N), DCM, RT → target carboxamide .

Key Spectral Data

  • 1H NMR (Compound 9e ) : Methyl protons at δ 2.75 (s, 3H), pyridyl protons at δ 8.45–7.20 (m).

  • 13C NMR : Quinoline C=O at δ 165–170 ppm, amide C=O at δ 168–172 ppm .

Amide Bond Formation

The final step involves coupling the quinoline-8-carboxylic acid with 3-(pyridin-2-yloxy)benzylamine using carbodiimide reagents (e.g., EDCI/HOBt) in DMF or CH₂Cl₂ . This method achieves moderate to high yields (60–85%) and minimizes racemization .

Comparative Coupling Methods

MethodReagentsSolventYieldReference
EDCI/HOBtEDCI, HOBt, DMFDMF75%
SOCl₂/AmineSOCl₂, Et₃NDCM65%

Biological and Physicochemical Profiling

While biological data for this specific compound is unavailable, structurally related quinoline-8-carboxamides exhibit:

  • Antimicrobial Activity : MIC values as low as 3.49 μM against A. niger and P. mirabilis .

  • BBB Permeability : LogP values ~3.5 and Pe > 5 × 10⁻⁶ cm/s, suggesting CNS bioavailability .

  • Solubility : Introduction of polar groups (e.g., pyridyloxy) improves aqueous solubility .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar quinoline structures have demonstrated antimicrobial properties. For instance, quinoline derivatives have been studied for their efficacy against various bacterial strains and fungi. The presence of the carboxamide group may enhance these properties through improved solubility and interaction with microbial targets.

In a study on related quinoline derivatives, compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising antimicrobial activity . This suggests that 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could be explored for similar applications.

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. Research has highlighted the potential of certain quinoline-based compounds to inhibit cancer cell proliferation. For example, a series of quinoline-4-carboxamides were identified with potent antiplasmodial activity against Plasmodium falciparum, indicating that structural modifications can lead to enhanced biological activity .

The unique structure of this compound may position it as a candidate for further investigation in cancer therapeutics. The ability to inhibit specific cellular pathways could be explored through in vitro assays against various cancer cell lines.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for any new drug candidate. The quinoline scaffold has been associated with various mechanisms, including inhibition of translation elongation factors in malaria parasites . Similar studies could be conducted to elucidate how this compound interacts at the molecular level with biological targets.

Case Studies and Related Research

While direct studies on this compound are scarce, related compounds provide valuable insights:

CompoundActivityReference
Quinoline-4-carboxamideAntimalarial
Benzofuran carboxamidesAntimicrobial
Quinoline derivativesAnticancer

These studies illustrate the potential applications of structurally similar compounds, highlighting areas where this compound could be further investigated.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is unique due to the presence of both the quinoline and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Biological Activity

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a synthetic compound that incorporates a quinoline core, a pyridine ring, and a carboxamide group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. Despite limited direct studies focusing solely on this compound, its structural components align with known bioactive compounds, indicating possible therapeutic applications.

Structural Analysis

The compound features several key functional groups:

  • Quinoline Ring : A bicyclic aromatic system known for various biological activities.
  • Pyridyloxy Linker : This oxygen bridge may facilitate hydrogen bonding, enhancing interactions with biological targets.
  • Carboxamide Group : Known for its ability to form hydrogen bonds and participate in biochemical processes.
  • Benzyl Group : Influences the compound's steric properties and overall shape, potentially affecting its biological interactions.

The molecular formula is C23H19N3O2C_{23}H_{19}N_{3}O_{2}, with a molecular weight of approximately 369.424 g/mol.

Biological Activity Insights

While specific studies on this compound are sparse, related compounds within the quinoline family have demonstrated various biological activities:

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In one study, modifications to the quinoline structure led to enhanced activity against tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.68 µM for certain derivatives .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer properties. The structural features of this compound may contribute to apoptosis induction in cancer cells. Research has shown that similar compounds can activate apoptotic pathways in breast cancer cells (MCF-7), suggesting potential for further investigation into this compound's effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes findings from related studies:

Compound ModificationBiological ActivityMIC (µM)Reference
Unsubstituted benzyloxyModerate antitubercular activity57.73
4-Bromobenzyloxy substitutionEnhanced activity12.23
4-Chlorobenzyloxy substitutionExcellent activity6.68

The SAR indicates that substitutions on the benzyl group significantly influence the antimicrobial potency of quinoline derivatives.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Construct the quinoline-8-carboxamide core using Friedländer or Doebner-Miller reactions, which involve condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Introduce the 3-(pyridin-2-yloxy)benzyl moiety via nucleophilic substitution or coupling reactions. For example, alkylation of 3-hydroxybenzyl derivatives with 2-chloropyridine under basic conditions (e.g., NaH in DMSO) .
  • Critical Parameters : Temperature control (<70°C), pH adjustment (neutral to mildly basic), and purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (chloroform/petroleum ether) are essential for high yields (>75%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methyl group at C2, pyridinyloxy linkage).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (calculated for C23H19N3O2C_{23}H_{19}N_3O_2: 377.1474 g/mol) .
  • X-ray Crystallography : Single-crystal analysis (if crystallizable) refined using SHELXL for bond lengths/angles and intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Solubility Testing : Use HPLC to determine logP values and aqueous solubility, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can synthetic challenges, such as regioselective functionalization of the quinoline core, be addressed?

  • Methodological Answer :
  • Directed Metalation : Use lithiation (e.g., LDA) at C8 of the quinoline to install the carboxamide group selectively .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH of carboxamide with Boc) during pyridinyloxy-benzyl coupling to avoid side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regiocontrol for temperature-sensitive steps .

Q. How to resolve contradictions in reported biological activity data for analogous quinoline derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups at C2, pyridinyl vs. pyrimidinyloxy linkages) using computational docking (e.g., AutoDock) to identify key binding interactions .
  • Dose-Response Curves : Validate activity thresholds across multiple assays (e.g., enzymatic vs. cell-based) to distinguish true activity from assay artifacts .

Q. What strategies optimize crystallographic refinement for flexible substituents like the pyridinyloxy-benzyl group?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling crystals with rotational disorder .
  • Restraints on Flexible Moieties : Apply distance/angle restraints for the benzyl-pyridinyloxy linkage to reduce overfitting .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density for disordered regions .

Q. How to design SAR studies to explore the role of the pyridinyloxy-benzyl moiety in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace pyridinyloxy with pyrimidinyloxy or benzofuranyloxy groups to assess electronic/steric effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyridinyl N) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to target proteins (e.g., kinases) .

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